3-(3-T-Butylsulfamoylphenyl)-5-trifluoromethylbenzoic acid
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Overview
Description
3-(3-T-Butylsulfamoylphenyl)-5-trifluoromethylbenzoic acid is an organic compound that features a trifluoromethyl group and a t-butylsulfamoyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-T-Butylsulfamoylphenyl)-5-trifluoromethylbenzoic acid typically involves multi-step organic reactions. One common approach is to start with the appropriate benzoic acid derivative and introduce the trifluoromethyl group through a Friedel-Crafts acylation reaction. The t-butylsulfamoyl group can be introduced via a sulfonation reaction followed by alkylation with t-butylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-T-Butylsulfamoylphenyl)-5-trifluoromethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The trifluoromethyl and t-butylsulfamoyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3-T-Butylsulfamoylphenyl)-5-trifluoromethylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-T-Butylsulfamoylphenyl)-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the t-butylsulfamoyl group can influence its solubility and stability. These interactions can modulate biological pathways and lead to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-T-Butylsulfamoylphenyl)-4-trifluoromethylbenzoic acid
- 3-(3-T-Butylsulfamoylphenyl)-5-difluoromethylbenzoic acid
- 3-(3-T-Butylsulfamoylphenyl)-5-trifluoromethylbenzamide
Uniqueness
3-(3-T-Butylsulfamoylphenyl)-5-trifluoromethylbenzoic acid is unique due to the specific positioning of its functional groups, which can result in distinct chemical and biological properties. The combination of the trifluoromethyl and t-butylsulfamoyl groups provides a balance of hydrophobicity and reactivity that is not commonly found in other compounds.
Properties
IUPAC Name |
3-[3-(tert-butylsulfamoyl)phenyl]-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO4S/c1-17(2,3)22-27(25,26)15-6-4-5-11(10-15)12-7-13(16(23)24)9-14(8-12)18(19,20)21/h4-10,22H,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVJHJOAVHLAPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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